

Application Notes: MC4171 for Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: MC4171

Cat. No.: B12396037

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Introduction

MC4171 is a highly specific monoclonal antibody designed for the immunoprecipitation of its target protein crosslinked to DNA. These application notes provide a detailed protocol and expected results for utilizing **MC4171** in chromatin immunoprecipitation (ChIP) experiments followed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq). The provided protocol is a starting point and may require optimization for specific cell types and experimental conditions.

Product Information

Product Name	MC4171
Target	[Specify Target Protein Here - information not available]
Host Species	[Specify Host - information not available]
Isotype	[Specify Isotype - information not available]
Applications	Chromatin Immunoprecipitation (ChIP), ChIP-seq
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides recommended starting concentrations and expected yields for a typical ChIP experiment using **MC4171**. These values should be optimized for your specific experimental setup.

Parameter	Recommended Range	Notes
Starting Cell Number	1×10^6 to 1×10^7 cells per IP	Dependent on the abundance of the target protein.
MC4171 Antibody Amount	1 - 10 μ g per IP	Titration is recommended to determine the optimal concentration.
Chromatin Fragment Size	200 - 800 bp	Optimal fragmentation is critical for resolution.
Expected DNA Yield	1 - 20 ng	Yield is dependent on target abundance and cell number.
Positive Control Locus	[Specify Gene Locus]	A known target gene for qPCR validation.
Negative Control Locus	[Specify Gene Locus]	A gene region where the target is not expected to bind.

Experimental Protocols

I. Chromatin Preparation

- Cell Crosslinking:
 - Culture cells to 80-90% confluency.
 - Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the reaction by adding glycine to a final concentration of 125 mM.

- Incubate for 5 minutes at room temperature.
- Cell Harvesting and Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells and transfer to a conical tube. Pellet cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
 - Resuspend the cell pellet in a suitable lysis buffer supplemented with protease inhibitors.
 - Incubate on ice for 10 minutes.
- Chromatin Shearing:
 - Sonicate the lysate to shear chromatin to the desired fragment size (200-800 bp). The sonication parameters (power, duration, cycles) must be optimized for your specific cell type and sonicator.
 - Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet debris.
 - Transfer the supernatant (soluble chromatin) to a new tube.

II. Immunoprecipitation

- Pre-clearing Chromatin:
 - To a fraction of the chromatin, add Protein A/G magnetic beads.
 - Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
 - Pellet the beads using a magnetic stand and transfer the pre-cleared chromatin to a new tube.
- Immunoprecipitation with **MC4171**:
 - Add the optimized amount of **MC4171** antibody to the pre-cleared chromatin.
 - Incubate overnight at 4°C with gentle rotation.

- As a negative control, perform a parallel immunoprecipitation with a corresponding isotype control antibody.
- Immune Complex Capture:
 - Add Protein A/G magnetic beads to the chromatin-antibody mixture.
 - Incubate for 2-4 hours at 4°C with rotation.
- Washing:
 - Pellet the beads on a magnetic stand and discard the supernatant.
 - Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
 - Finally, wash once with a TE buffer.

III. Elution, Reverse Crosslinking, and DNA Purification

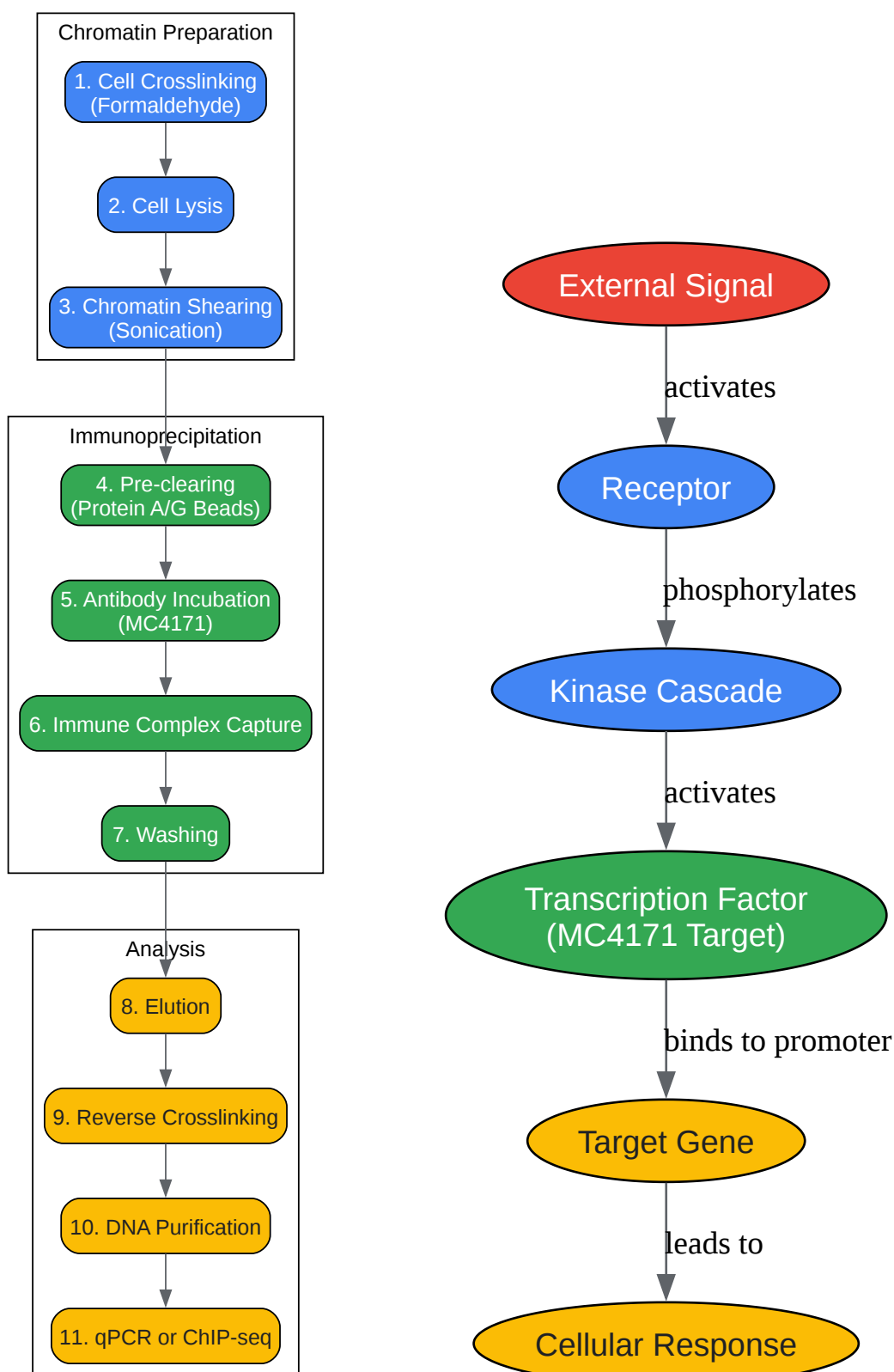
- Elution:
 - Resuspend the beads in an elution buffer.
 - Incubate at 65°C for 15 minutes with vortexing.
 - Pellet the beads and transfer the supernatant to a new tube.
- Reverse Crosslinking:
 - Add NaCl to the eluate to a final concentration of 200 mM.
 - Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
- DNA Purification:
 - Add RNase A and incubate for 30 minutes at 37°C.
 - Add Proteinase K and incubate for 1 hour at 45°C.

- Purify the DNA using a commercial PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- Elute the purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

IV. Downstream Analysis

The purified DNA is now ready for analysis by qPCR to validate enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.

Visualizations



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- To cite this document: BenchChem. [Application Notes: MC4171 for Chromatin Immunoprecipitation (ChIP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396037#mc4171-for-chromatin-immunoprecipitation-chip]

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